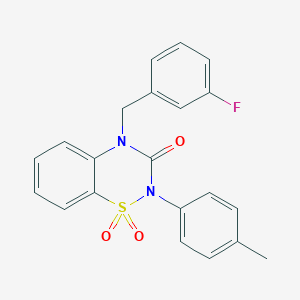

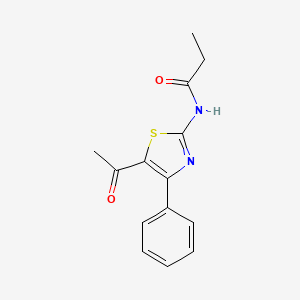

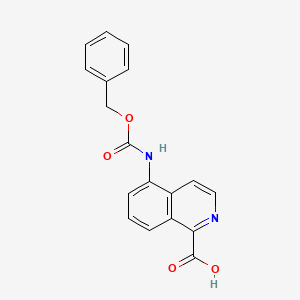

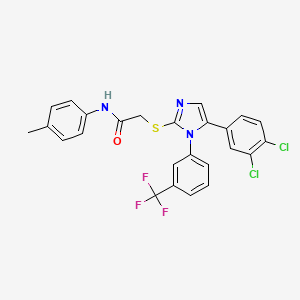

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide

カタログ番号 B2666709

CAS番号:

391221-22-0

分子量: 274.34

InChIキー: HFFQBCJRWHNMAM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C14H14N2O2S . It is used for research purposes.

Synthesis Analysis

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide or its derivatives has been reported in several studies . For example, one study reported the synthesis of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The molecular structure of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is represented by the molecular formula C14H14N2O2S .Chemical Reactions Analysis

While specific chemical reactions involving N-(5-acetyl-4-phenylthiazol-2-yl)propionamide are not detailed in the search results, the synthesis of its derivatives involves various chemical reactions .科学的研究の応用

Synthesis and Biological Applications

Acetylcholinesterase Inhibitors :

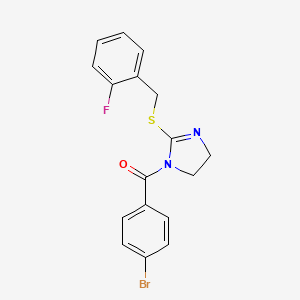

- A study by Zhang et al. (2019) explored derivatives of 4-methoxy-phenylthiazole-2-amine as acetylcholinesterase inhibitors. These compounds, including N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, were synthesized and tested for their inhibitory activities, demonstrating potential as treatments for conditions like Alzheimer's disease.

Anticancer Agents :

- Research by Tandon et al. (1998) focused on the synthesis and evaluation of N-propionyl-4-S-cysteaminylphenol as an antimelanoma agent. This compound showed cytostatic and cytocidal effects on melanoma cell lines and reduced the growth rate of B16 melanoma tumors in mice.

Antimicrobial and Antifungal Activity :

- A study conducted by Arpaci et al. (2002) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and evaluated their antimicrobial activity. These compounds showed a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans.

Herbicidal Activity :

- Research on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by 杨子辉 et al. (2017) demonstrated that these compounds have moderate to excellent herbicidal activity against crabgrass and barnyard grass.

Analgesic Effects :

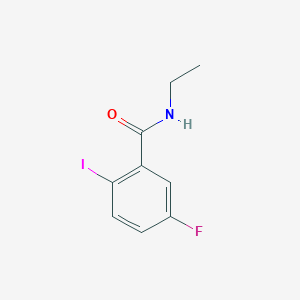

- A study by Rodriguez-Gaztelumendi et al. (2018) on N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (related to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide) showed that this μ-opioid receptor agonist has analgesic effects in models of neuropathic and abdominal pain.

Chemical Properties and Synthesis Techniques

Synthesis Techniques :

- The study by Godhani et al. (2012) on the synthesis of 1,3,4-oxadiazole derivatives provided insights into the chemical properties and synthesis techniques of related compounds, focusing on the effect of temperature and solvents on ultrasonic velocity and thermodynamic parameters.

Characterization of Derivatives :

- Research by Bacchi et al. (2005) involved the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, providing valuable information on the characterization of these compounds.

特性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFQBCJRWHNMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride

1810070-08-6

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)